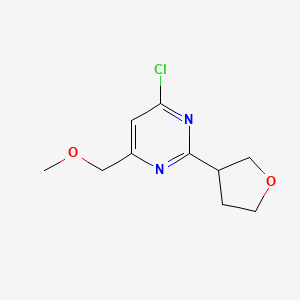

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine

Description

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine |

InChI |

InChI=1S/C10H13ClN2O2/c1-14-6-8-4-9(11)13-10(12-8)7-2-3-15-5-7/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

SOOLVCVSFAMWGA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2CCOC2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine typically involves:

- Construction of the pyrimidine core with appropriate substitution patterns.

- Introduction of the chloro substituent at position 4.

- Installation of the methoxymethyl group at position 6.

- Attachment of the oxolan-3-yl substituent at position 2 via nucleophilic substitution or condensation reactions.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 2,4,6-Trichloropyrimidine or 4,6-dichloropyrimidine derivatives often serve as starting materials for selective substitution reactions.

- Methoxymethyl group introduction is commonly performed by nucleophilic substitution of a chloro group with methoxymethyl nucleophiles.

- The oxolan-3-yl substituent can be introduced by nucleophilic substitution using oxolan-3-yl-containing nucleophiles or via ring-opening reactions of epoxides followed by cyclization.

Stepwise Preparation

Step 1: Synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine

- Starting from 4,6-dichloropyrimidine , selective substitution at the 6-position with a methoxymethyl nucleophile (e.g., sodium methoxymethylate) is performed.

- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at controlled temperatures (0–80 °C) to ensure regioselectivity.

- The reaction yields 4-chloro-6-(methoxymethyl)pyrimidine as an intermediate.

Step 2: Introduction of the Oxolan-3-yl Group at Position 2

- The 2-position substitution is achieved by nucleophilic displacement of a suitable leaving group (e.g., chlorine if present) or via condensation with an oxolan-3-yl precursor.

- The oxolan-3-yl group can be introduced using 3-hydroxytetrahydrofuran derivatives under basic or acidic catalysis.

- Reaction solvents include ethanol or methanol, with temperature control to avoid side reactions.

Step 3: Final Purification

- After completion of substitution reactions, the product is purified by crystallization or chromatographic techniques.

- Typical solvents for recrystallization include methanol, ethanol, or ethyl acetate.

- Drying under vacuum yields the final product as a white crystalline solid.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4,6-dichloropyrimidine + sodium methoxymethylate, DMF, 40–60 °C, 4–6 h | 85–90 | High regioselectivity at C6 |

| 2 | Nucleophilic substitution | Intermediate + oxolan-3-yl nucleophile, ethanol, reflux, 6–8 h | 75–80 | Careful temperature control needed |

| 3 | Purification | Recrystallization from methanol or ethyl acetate | 95–98 | High purity product obtained |

Detailed Research Results and Notes

- The preparation of 4-chloro-6-methoxypyrimidine derivatives has been well-documented, with phosphorus oxychloride and organic amines facilitating chlorination steps.

- The use of composite solvents (e.g., dimethylformamide, dimethylacetamide) improves solubility and reaction efficiency during substitution reactions.

- The methoxymethyl group is introduced via nucleophilic substitution of chloro groups on the pyrimidine ring, with potassium hydroxide or sodium hydride as bases to generate the nucleophile.

- The oxolan-3-yl substituent is introduced by reaction with oxolanyl derivatives under controlled conditions to avoid ring opening or polymerization.

- Purification steps involving organic solvent extraction and crystallization are critical to achieving high purity and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine with structurally or functionally related pyrimidine derivatives. Key differences in substituents, synthesis routes, and applications are highlighted.

*Calculated based on substituent contributions.

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The 4-chloro group is a critical site for nucleophilic substitution (e.g., with amines or thiols), as seen in the synthesis of pirinixic acid derivatives and azoxystrobin . Methoxymethyl at position 6 may increase solubility compared to methyl or phenyl groups, as demonstrated in QSAR studies of pyrimidine-based anticancer agents .

Biological Activity: Pyrimidines with secondary amine substituents (e.g., 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid) exhibit anti-inflammatory and analgesic properties . Trifluoromethyl groups (as in 4-chloro-6-(trifluoromethyl)pyrimidine) enhance metabolic stability and bioavailability in agrochemicals .

Synthetic Utility :

Biological Activity

4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a pyrimidine ring substituted with a chloro group and a methoxymethyl group, as well as an oxolane moiety, which may influence its biological interactions.

Anticancer Activity

Research has indicated that certain pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptosis pathways.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Mechanism of Action | Target Cancer Types | Reference |

|---|---|---|---|

| Compound A | CDK inhibition | Breast, Lung | |

| Compound B | Apoptosis induction | Colon | |

| Compound C | VEGF inhibition | Renal |

Antimicrobial Activity

Pyrimidines are also noted for their antimicrobial properties. The antibacterial and antifungal activities of related compounds have been explored, revealing varying degrees of efficacy depending on the substituents on the pyrimidine ring. For example, derivatives with specific functional groups showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound Name | Activity Type | Efficacy (MIC) | Reference |

|---|---|---|---|

| Compound D | Antibacterial | 32 µg/mL | |

| Compound E | Antifungal | 16 µg/mL |

Case Studies

Several case studies have documented the effects of pyrimidine derivatives on cellular models:

- Cell Line Studies : A study involving human breast cancer cell lines demonstrated that treatment with a pyrimidine derivative led to significant reductions in cell viability, attributed to apoptosis induction via the mitochondrial pathway.

- Animal Models : In vivo studies using murine models have shown that administration of related pyrimidines resulted in tumor growth inhibition, correlating with decreased levels of pro-inflammatory cytokines.

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation.

- Modulation of Apoptosis : The ability to induce apoptosis through intrinsic pathways has been a significant finding in related research.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

- Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions .

- Functionalization of the methoxymethyl group via alkylation or etherification .

- Introduction of the oxolan-3-yl moiety through Suzuki-Miyaura coupling or similar cross-coupling reactions .

- Optimization requires controlling temperature (e.g., 80–120°C for chlorination), solvent selection (e.g., DMF for polar aprotic conditions), and reaction time (6–24 hours) to maximize yield and purity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodology : A combination of spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .

- HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

- FT-IR to identify functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow OSHA and ACS guidelines:

- Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what design principles guide these changes?

- Methodology : Comparative structure-activity relationship (SAR) studies:

- Replace the methoxymethyl group with ethyl or propyl chains to evaluate hydrophobicity effects on membrane permeability .

- Substitute oxolan-3-yl with other heterocycles (e.g., piperidin-3-yl) to assess binding affinity to target enzymes .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .

Q. How can contradictions in spectroscopic or biological data be resolved during analysis?

- Methodology : Systematic troubleshooting:

- Contradictory NMR peaks : Re-run experiments under deuterated solvents with controlled pH to eliminate solvent artifacts .

- Inconsistent bioassay results : Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and repeat experiments in triplicate .

- Purity discrepancies : Combine HPLC with preparative TLC to isolate impurities for further characterization .

Q. What strategies are employed to study the compound’s reactivity in complex biological systems (e.g., metabolic stability)?

- Methodology : In vitro and in silico approaches:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS/MS) with data-dependent acquisition (DDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.